molecular formula C8H11Cl2F3N2 B13232127 2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride

2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B13232127
M. Wt: 263.08 g/mol
InChI Key: LCWJUPHACCTHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H11Cl2F3N2. It is a derivative of pyridine, characterized by the presence of a trifluoromethyl group at the 6-position and an ethan-1-amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride
  • 2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride
  • 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine dihydrochloride

Comparison:

Properties

Molecular Formula

C8H11Cl2F3N2

Molecular Weight

263.08 g/mol

IUPAC Name

2-[6-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-2-6(13-7)4-5-12;;/h1-3H,4-5,12H2;2*1H

InChI Key

LCWJUPHACCTHMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)CCN.Cl.Cl

Origin of Product

United States

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